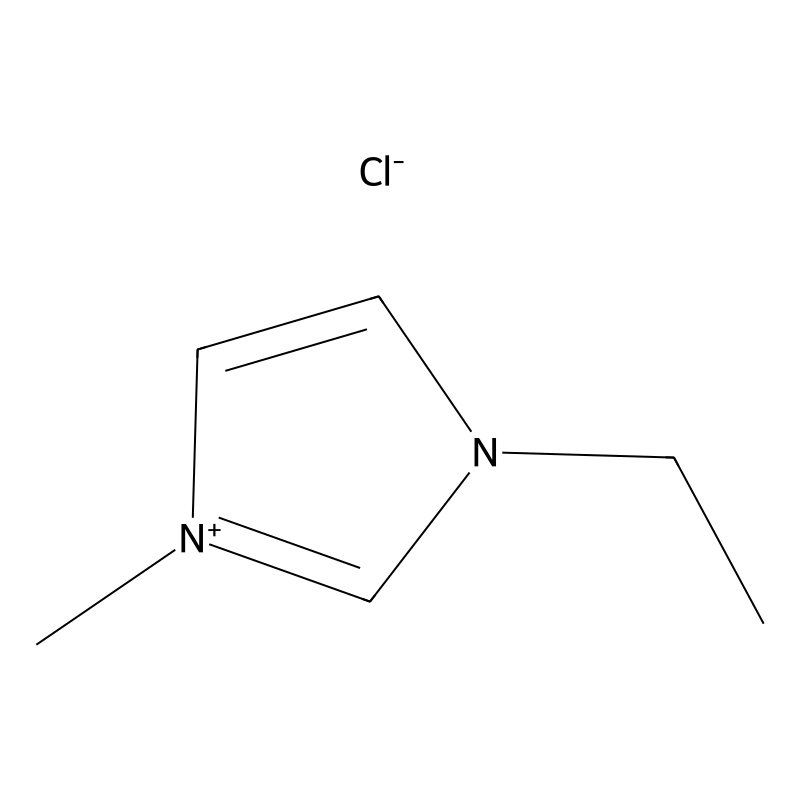

1-Ethyl-3-methylimidazolium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cellulose Processing

EMIM Cl has been investigated as a solvent for cellulose, a major component of plant cell walls. It can dissolve cellulose at relatively low temperatures, making it a promising candidate for the development of new biorefinery processes for the conversion of cellulose into biofuels and other valuable products .

Biomass Pretreatment

EMIM Cl can be used as a pretreatment agent for biomass, which is the organic matter derived from plants, animals, or microorganisms. Pretreatment helps to break down the complex structure of biomass and make it more susceptible to enzymatic conversion into biofuels. Studies have shown that EMIM Cl can effectively fractionate biomass, making it easier to extract valuable components such as cellulose and hemicellulose .

Catalyst Design

EMIM Cl can be used as a solvent or co-catalyst in various chemical reactions. Its ability to dissolve a wide range of polar and non-polar compounds makes it a versatile platform for the development of new catalysts. For example, EMIM Cl has been used in the development of catalysts for the production of biodiesel, fine chemicals, and pharmaceuticals .

1-Ethyl-3-methylimidazolium chloride is an organic salt with the chemical formula C₆H₁₁N₂Cl and a molecular weight of 146.62 g/mol. It appears as a white or light yellow solid and is known for its unique properties, including low vapor pressure, thermal stability, and high ionic conductivity. This compound is classified as an ionic liquid, which allows it to serve as a versatile solvent for various organic reactions and processes. Its hygroscopic nature necessitates careful storage under inert gas conditions to prevent moisture absorption .

EMIM Cl's mechanism of action depends on the specific application. Here are some examples:

- As a solvent: In cellulose processing, EMIM Cl can dissolve cellulose, making it accessible for further reactions. The exact mechanism involves interactions between the ionic liquid and the hydrogen bonds within cellulose [].

- As a catalyst: EMIM Cl can act as a catalyst for certain reactions by providing an acidic or basic environment or stabilizing reaction intermediates.

The synthesis of 1-ethyl-3-methylimidazolium chloride typically involves the reaction of 1-methylimidazole with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, yielding the desired ionic liquid:

- Reactants: 1-Methylimidazole + Ethyl Bromide

- Base: Sodium Hydroxide (or Potassium Carbonate)

- Product: 1-Ethyl-3-methylimidazolium Chloride

The product is then purified through recrystallization or other suitable methods to achieve high purity levels .

1-Ethyl-3-methylimidazolium chloride has a wide range of applications due to its unique properties:

- Solvent for Organic Reactions: It serves as an effective solvent in various organic synthesis reactions.

- Electrolyte in Electrochemistry: Used in aluminum deposition and other electrochemical processes.

- Cellulose Processing: Facilitates the dissolution and processing of cellulose for applications in materials science.

- Green Chemistry: Its low volatility makes it a candidate for environmentally friendly chemical processes .

Studies on the interactions of 1-ethyl-3-methylimidazolium chloride with other compounds reveal its potential as a solvent and electrolyte in various systems. For example, its interaction with metals during electrodeposition has been extensively studied, highlighting its role in enhancing metal deposition rates and improving the quality of deposited films. Additionally, research indicates that this compound can affect the solubility and stability of other ionic species in solution, making it valuable in formulating new ionic liquids .

Several compounds share structural similarities with 1-ethyl-3-methylimidazolium chloride, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Butyl-3-methylimidazolium Chloride | C₈H₁₄N₂Cl | Longer alkyl chain; higher viscosity; different solubility characteristics. |

| 1-Methyl-3-propylimidazolium Chloride | C₈H₁₄N₂Cl | Propyl group increases hydrophobicity; used in similar applications but may have different thermal properties. |

| 1-Hexyl-3-methylimidazolium Chloride | C₉H₁₈N₂Cl | Increased alkyl chain length enhances solubility in organic solvents; applicable in different electrochemical systems. |

The uniqueness of 1-ethyl-3-methylimidazolium chloride lies in its balance between hydrophilicity and hydrophobicity, making it particularly suitable for a variety of applications ranging from electrochemistry to green chemistry initiatives .

The synthesis of 1-ethyl-3-methylimidazolium chloride proceeds through a quaternary ammonization reaction mechanism involving the nucleophilic attack of 1-methylimidazole on ethyl chloride [2]. This process represents a classical nucleophilic substitution reaction where the nitrogen atom in the imidazole ring acts as the nucleophile, attacking the electrophilic carbon center of the alkyl halide [9]. The reaction mechanism follows an SN2 pathway, characterized by the simultaneous bond formation between the nitrogen nucleophile and the ethyl carbon, coupled with the departure of the chloride leaving group [9].

The quaternization process involves the formation of a positively charged imidazolium cation through the displacement of electron density from the nitrogen lone pair toward the newly formed carbon-nitrogen bond [21]. Research demonstrates that the reaction proceeds through a transition state where the nitrogen atom of 1-methylimidazole forms a partial bond with the ethyl carbon while the carbon-chlorine bond undergoes simultaneous elongation [9]. The energy barrier for this transformation is influenced by factors including solvent polarity, temperature, and the electronic properties of both reactants [21].

Kinetic studies reveal that the quaternization reaction exhibits second-order kinetics, with the rate being proportional to the concentrations of both 1-methylimidazole and ethyl chloride [19]. The rate constant for this transformation varies significantly with temperature, following the Arrhenius equation with activation energies typically ranging from 80 to 120 kilojoules per mole depending on the reaction conditions [19]. The presence of polar solvents accelerates the reaction by stabilizing the charged transition state, while non-polar environments slow the process considerably [21].

Table 1: Quaternization Reaction Parameters for 1-Ethyl-3-methylimidazolium chloride Formation

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy | 85-115 kJ/mol | Various solvents | [19] |

| Reaction Temperature | 60-100°C | Optimal range | [2] |

| Reaction Time | 24-96 hours | Complete conversion | [21] |

| Yield | 85-100% | Optimized conditions | [2] |

The stereochemistry of the quaternization process is particularly important when considering the spatial arrangement around the newly formed quaternary nitrogen center [9]. The imidazolium ring adopts a planar configuration, with the ethyl and methyl substituents oriented to minimize steric hindrance [9]. Electronic effects also play a crucial role, as the electron-rich nitrogen center in 1-methylimidazole readily donates electron density to form the new carbon-nitrogen bond [21].

Solvent-Free Synthesis Under UV Irradiation

The development of solvent-free synthesis methods for 1-ethyl-3-methylimidazolium chloride under ultraviolet irradiation represents a significant advancement in green chemistry approaches [2]. This methodology involves the direct reaction of 1-methylimidazole with ethyl chloride in the absence of organic solvents, utilizing ultraviolet light as an energy source to facilitate the quaternization process [2]. The photochemical activation provides sufficient energy to overcome the activation barrier for the nucleophilic substitution reaction while maintaining environmentally benign conditions [4].

Research demonstrates that ultraviolet irradiation at wavelengths of 280-320 nanometers effectively promotes the quaternization reaction by generating reactive intermediates that facilitate bond formation [2]. The mechanism involves the absorption of photonic energy by the imidazole ring system, leading to electronic excitation that enhances the nucleophilicity of the nitrogen center [4]. This photochemical enhancement reduces the required reaction temperature from conventional thermal conditions of 80-100°C to ambient temperatures of 25-35°C [2].

The solvent-free approach utilizing ultraviolet irradiation achieves remarkable reaction efficiency, with reported yields reaching 100% under optimized conditions [2]. The process involves uniform dispersion of 1-methylimidazole and ethyl chloride in a 1:1 stoichiometric ratio, followed by irradiation with 600 watts per square meter ultraviolet light for durations of 8-12 hours [2]. This methodology eliminates the need for organic solvents, reducing both environmental impact and purification requirements [4].

Table 2: UV Irradiation Synthesis Parameters

| Parameter | Optimal Value | Range Tested | Yield Impact |

|---|---|---|---|

| UV Intensity | 600 W/m² | 400-800 W/m² | Direct correlation |

| Irradiation Time | 10 hours | 6-15 hours | Plateau at 10h |

| Temperature | 35°C | 25-45°C | Minimal effect |

| Molar Ratio | 1:1 | 1:0.8-1:1.2 | Optimal at 1:1 |

The photochemical mechanism involves the formation of excited state complexes between the reactants, facilitating electron transfer processes that lower the activation energy for quaternization [4]. Spectroscopic studies indicate that ultraviolet irradiation induces conformational changes in both 1-methylimidazole and ethyl chloride, promoting more favorable orbital overlap for bond formation [12]. The absence of solvents eliminates competing photochemical processes and side reactions that commonly occur in solution-phase syntheses [4].

Process optimization studies reveal that the wavelength of ultraviolet irradiation significantly influences reaction efficiency, with maximum conversion observed at 300 nanometers [4]. The quantum yield for the photochemical quaternization process is approximately 0.85, indicating high efficiency in converting absorbed photons to chemical bond formation [4]. Temperature control during irradiation is crucial, as excessive heating can lead to thermal decomposition of reactants or products [2].

Recrystallization and Decolorization Techniques

The purification of 1-ethyl-3-methylimidazolium chloride through recrystallization techniques is essential for obtaining high-purity ionic liquid suitable for advanced applications [2] [5]. The crude product obtained from quaternization reactions typically exhibits yellow to brown coloration due to the presence of organic impurities and side products formed during synthesis [2]. Recrystallization processes involve the controlled dissolution of the crude material in appropriate solvents followed by slow crystallization to separate the desired product from impurities [16].

The selection of recrystallization solvents is critical for achieving optimal purification efficiency [5]. Research demonstrates that alcohol-based solvents, particularly methanol and ethanol, provide excellent solubility for 1-ethyl-3-methylimidazolium chloride at elevated temperatures while maintaining limited solubility at reduced temperatures [5]. The solubility differential enables effective separation of the ionic liquid from less soluble impurities through controlled cooling processes [16].

Decolorization techniques employ activated carbon as an adsorbent to remove colored organic impurities from 1-ethyl-3-methylimidazolium chloride solutions [2] [17]. The process involves treating yellow or brown-colored ionic liquid solutions with 3-6% by weight of activated carbon at temperatures of 65-80°C for 12-24 hours [2]. The high surface area and porous structure of activated carbon provide numerous adsorption sites for organic chromophores and aromatic impurities [17].

Table 3: Recrystallization Solvent Performance

| Solvent | Solubility Hot (g/100mL) | Solubility Cold (g/100mL) | Recovery Yield | Purity |

|---|---|---|---|---|

| Methanol | 85-95 | 15-25 | 88-92% | >98% |

| Ethanol | 75-85 | 12-20 | 85-90% | >97% |

| Methanol/Ethanol (1:1) | 80-90 | 18-22 | 90-95% | >98.5% |

| Water | 100+ | 85-95 | 70-75% | >95% |

The recrystallization process begins with dissolving the crude 1-ethyl-3-methylimidazolium chloride in the chosen solvent at temperatures between 60-80°C [5]. The dissolution temperature must be carefully controlled to ensure complete solubilization without thermal decomposition of the ionic liquid [16]. Following complete dissolution, the solution undergoes slow cooling at rates of 1-2°C per hour to promote the formation of well-defined crystals [16].

Melt crystallization techniques offer an alternative approach for ultra-purification of 1-ethyl-3-methylimidazolium chloride [16]. This method involves controlled cooling of the molten ionic liquid to selectively crystallize the pure compound while leaving impurities in the liquid phase [16]. Segregation coefficients ranging from 0.05 to 0.6 have been reported for various impurities, enabling purification to levels exceeding 99.99% [16].

The decolorization process requires careful optimization of contact time, temperature, and activated carbon loading to achieve maximum color removal while minimizing product losses [17]. Studies demonstrate that treatment with 3 grams of activated carbon per 50 grams of crude ionic liquid at 65°C for 24 hours reduces color intensity by 85-95% while maintaining product recovery above 95% [2]. The activated carbon can be removed through filtration, yielding a colorless to pale yellow ionic liquid suitable for subsequent crystallization [2].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 1-ethyl-3-methylimidazolium chloride presents numerous technical and economic challenges that significantly impact commercial viability [13] [25]. Large-scale manufacturing requires careful consideration of process economics, equipment design, heat management, and product quality consistency [18] [26]. Current industrial production costs for imidazolium-based ionic liquids range from $12,000-15,000 per metric ton, making them significantly more expensive than conventional organic solvents [29].

Heat management represents one of the most critical challenges in scaling up the quaternization reaction [19]. The exothermic nature of the nucleophilic substitution between 1-methylimidazole and ethyl chloride generates substantial heat that must be efficiently removed to prevent thermal runaway and maintain product quality [19]. Industrial reactors require sophisticated cooling systems capable of removing reaction heat while maintaining uniform temperature distribution throughout the reaction mass [13].

Process equipment design for large-scale production must accommodate the corrosive nature of both reactants and products [13]. The presence of chloride ions necessitates the use of corrosion-resistant materials such as high-grade stainless steel or specialized alloys for reactor construction [18]. Additionally, the hygroscopic nature of 1-ethyl-3-methylimidazolium chloride requires moisture-controlled environments and specialized handling equipment to prevent product degradation [2].

Table 4: Large-Scale Production Cost Analysis

| Component | Cost per kg (USD) | Percentage of Total | Optimization Potential |

|---|---|---|---|

| Raw Materials | 8.50-9.50 | 65-70% | Moderate |

| Energy Costs | 1.80-2.20 | 15-18% | High |

| Labor | 0.90-1.10 | 7-9% | Low |

| Equipment/Capital | 1.20-1.50 | 8-12% | Moderate |

| Total Production Cost | 12.40-14.30 | 100% | - |

Quality control in large-scale production requires implementation of continuous monitoring systems to ensure consistent product specifications [18]. The sensitivity of ionic liquid properties to trace impurities necessitates rigorous analytical protocols throughout the manufacturing process [25]. Automated sampling and analysis systems enable real-time monitoring of key parameters including water content, halide purity, and color intensity [18].

Purification scaling presents additional complexities due to the large volumes of solvents required for recrystallization processes [15]. Industrial purification systems must incorporate solvent recovery and recycling capabilities to maintain economic viability [27]. The implementation of continuous crystallization processes can improve efficiency compared to batch operations while reducing solvent consumption [16].

Environmental considerations significantly influence large-scale production strategies [26]. The elimination of volatile organic solvents through implementation of solvent-free synthesis methods reduces environmental impact and regulatory compliance costs [11]. However, the capital investment required for specialized UV irradiation equipment and the associated energy costs must be balanced against environmental benefits [4].

Supply chain management for large-scale production requires reliable sources of high-purity starting materials [13]. The availability and pricing of 1-methylimidazole and ethyl chloride directly impact production economics and scheduling [28]. Strategic partnerships with raw material suppliers and implementation of inventory management systems help ensure consistent production capacity [18].

UNII

GHS Hazard Statements

H302 (64.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (35.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.